Superior MAO-B Inhibition and Antioxidant Activity
In direct comparative assays, 5-methoxyindoline demonstrated superior MAO-B inhibition (85%) compared to 5-methoxyindole (78%) and exhibited enhanced antioxidant activity with a lower IC50 value of 12 µM versus 15 µM for 5-methoxyindole, representing a 20% improvement in potency . The reduction in neurotoxicity was also more pronounced with 5-methoxyindoline (70% reduction) relative to 5-methoxyindole (65% reduction), though 5-methoxyindole-3-carboxylic acid showed the highest overall inhibition (90%) .
| Evidence Dimension | MAO-B Inhibition (%) and Antioxidant Activity (IC50) |
|---|---|
| Target Compound Data | MAO-B inhibition: 85%; Antioxidant IC50: 12 µM; Neurotoxicity reduction: 70% |
| Comparator Or Baseline | 5-Methoxyindole: MAO-B inhibition 78%; Antioxidant IC50 15 µM; Neurotoxicity reduction 65%; 5-Methoxyindole-3-carboxylic acid: MAO-B inhibition 90%; Antioxidant IC50 10 µM; Neurotoxicity reduction 75% |
| Quantified Difference | 7 percentage points higher MAO-B inhibition; 20% lower IC50 (more potent antioxidant) |
| Conditions | In vitro enzyme inhibition assay; antioxidant activity measured by IC50 in µM; neurotoxicity reduction assessed in cellular model |
Why This Matters
The saturated indoline ring provides a measurable advantage over the aromatic indole in MAO-B inhibition and radical scavenging, making 5-methoxyindoline the preferred scaffold for developing neuroprotective agents targeting oxidative stress pathways.
